methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a bifuran moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 4-aminophenyl carbamate with 2,2’-bifuran-5-carboxaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to sulfonation using sulfamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems can enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorosulfonic acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfamoyl group can inhibit enzymes involved in metabolic pathways, further contributing to its biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-[(2-fluorophenyl)sulfamoyl]phenyl)carbamate: Similar in structure but with a fluorophenyl group instead of a bifuran moiety.
Fenobucarb: A carbamate insecticide with a different substitution pattern on the phenyl ring.
Uniqueness
Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
methyl N-[4-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-16(25-13)15-3-2-10-24-15/h2-10,18H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAXAPJFKLHVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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